

Synthesis of Morpholine Salicylate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Morpholine salicylate

Cat. No.: B095045

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **morpholine salicylate**, a nonsteroidal anti-inflammatory drug (NSAID). It details the prevalent synthetic methodologies, experimental protocols, and characterization techniques. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the direct synthesis from morpholine and salicylic acid, including reaction optimization, purification strategies, and physicochemical properties. Furthermore, this guide outlines the established mechanism of action for salicylates and presents relevant data in a structured format to facilitate research and development efforts.

Introduction

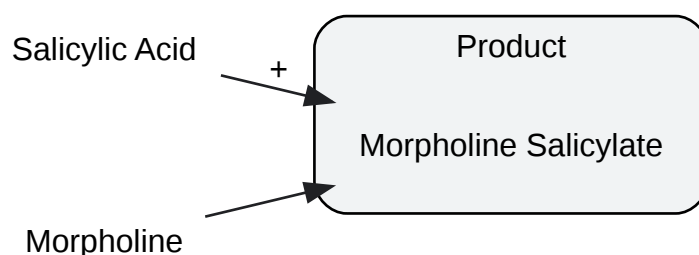
Morpholine salicylate (CAS 147-90-0) is an organic salt formed from the acid-base reaction between morpholine and salicylic acid.^[1] It is classified as a nonsteroidal anti-inflammatory drug (NSAID) and has been utilized for its analgesic and antipyretic properties.^{[2][3]} The compound combines the salicylate moiety, known for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, with morpholine, a heterocyclic amine that can influence a molecule's pharmacokinetic profile.^{[1][4]} This guide focuses on the chemical synthesis and characterization of **morpholine salicylate**, providing a technical foundation for its application in pharmaceutical research and development.

Synthesis of Morpholine Salicylate

The most common and straightforward method for synthesizing **morpholine salicylate** is the direct acid-base neutralization of morpholine with salicylic acid.[1] This exothermic reaction necessitates careful temperature control to ensure high purity and yield.[1] An alternative, though less common due to cost, is the salt metathesis method.[1]

Direct Synthesis: Acid-Base Neutralization

The fundamental reaction involves the transfer of the acidic proton from the carboxylic acid group of salicylic acid to the basic nitrogen atom of morpholine.[1]



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Figure 1: Synthesis of **Morpholine Salicylate** from Salicylic Acid and Morpholine.

To achieve optimal results, equimolecular quantities of the reactants are typically employed.[1] The reaction is highly exothermic, and efficient cooling is crucial to prevent the formation of impurities and product degradation, which can result in a yellowish product with a lower melting point.[1] Under controlled, cooled conditions, the reaction is generally complete within one to two hours.[1]

Reaction Conditions and Yields

The choice of solvent can significantly impact the reaction yield and the ease of product isolation. Below is a summary of various reported solvent systems and their outcomes.

| Solvent System | Reactant Addition | Yield (%) | Melting Point (°C) | Notes |
|----------------|---|-----------|-----------------------------------|--|
| Toluene | Solid salicylic acid added to morpholine | 91 | 110-111 | Product isolated by centrifugation and washing.[1] |
| Ether | Salicylic acid in ether added to morpholine | 99 | 110-111 | Product precipitates and is isolated by washing.[1] |
| Ethyl Alcohol | Used to dilute the reaction mixture post-reaction | 53 | 110-111 | More product can be recovered from mother liquors.[1] |
| Water | Salicylic acid added to an aqueous solution of morpholine | - | - | The resulting solution can be used directly or the product extracted.[1] |
| Solvent-Free | Direct mixing of reactants | - | 110-111 (after recrystallization) | Prone to agglomeration and incomplete reaction.[1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of **morpholine salicylate** based on the direct synthesis approach.

Synthesis Procedure (Ether as Solvent)

- Reactant Preparation: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve salicylic acid (e.g., 13.8 g, 0.1 mol) in a sufficient volume of diethyl ether.

- **Reaction:** In a separate flask, place morpholine (e.g., 8.7 g, 0.1 mol). While stirring and maintaining the temperature between 0-10 °C, slowly add the salicylic acid solution to the morpholine.
- **Precipitation:** A white precipitate of **morpholine salicylate** will form upon addition. Continue stirring for 1-2 hours in the cooling bath to ensure the reaction goes to completion.
- **Isolation:** Isolate the precipitate by vacuum filtration.
- **Washing:** Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the purified **morpholine salicylate** under vacuum to a constant weight. A yield of approximately 99% can be expected.[\[1\]](#)

Purification by Recrystallization

For obtaining a highly pure product with a sharp melting point, recrystallization is recommended.

- **Dissolution:** Dissolve the crude **morpholine salicylate** in a minimum amount of a hot solvent mixture, such as ethyl alcohol and carbon tetrachloride.[\[1\]](#)
- **Cooling:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Drying:** Dry the crystals under vacuum. The expected melting point of the pure product is 110–111°C.[\[1\]](#)

Physicochemical and Spectroscopic Characterization

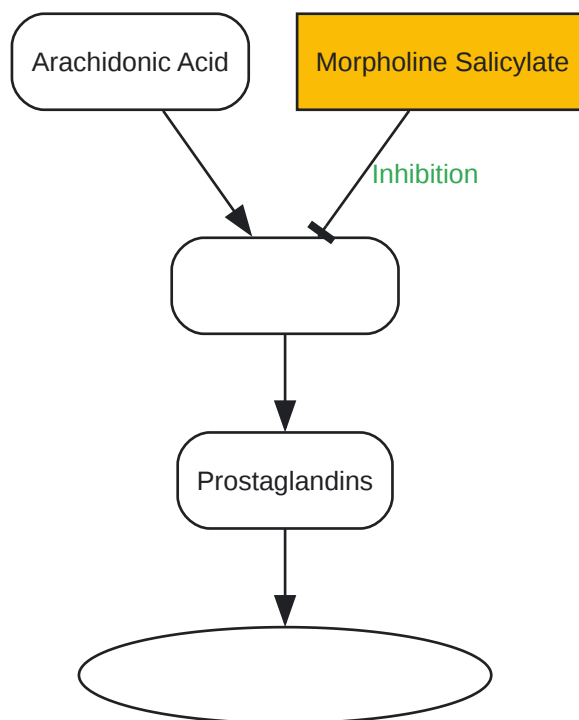
| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₅ NO ₄ | [5] |
| Molecular Weight | 225.24 g/mol | [5] |
| CAS Number | 147-90-0 | [5] |
| Melting Point | 110-111 °C | [1][4] |
| IUPAC Name | 2-hydroxybenzoic acid;morpholine | [5] |

Spectroscopic Data

- ¹H NMR: The proton NMR spectrum is expected to show signals for both the morpholinium and salicylate components. Aromatic protons of the salicylate ring are anticipated in the range of δ 6.5-8.0 ppm. The methylene protons of the morpholine ring are expected to resonate between δ 3.0-4.0 ppm.[1]
- ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the salicylate anion and the methylene carbons of the morpholinium cation.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in **morpholine salicylate**. [1]
 - O-H (Phenolic): A broad band from 3500–2500 cm⁻¹, indicative of strong intramolecular hydrogen bonding in the salicylate moiety.
 - N-H (Ammonium): Stretching vibrations around 3200–2800 cm⁻¹ due to the protonated morpholine ring.
 - C-H (Methylene): Stretching vibrations in the 3100–2850 cm⁻¹ region.
 - C=O (Carboxylate): Strong asymmetric and symmetric stretching vibrations in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.
 - C=C (Aromatic): Stretching vibrations in the 1600–1450 cm⁻¹ region.

Mechanism of Action: Cyclooxygenase Inhibition

As a salicylate derivative, **morpholine salicylate** is understood to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.^[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.



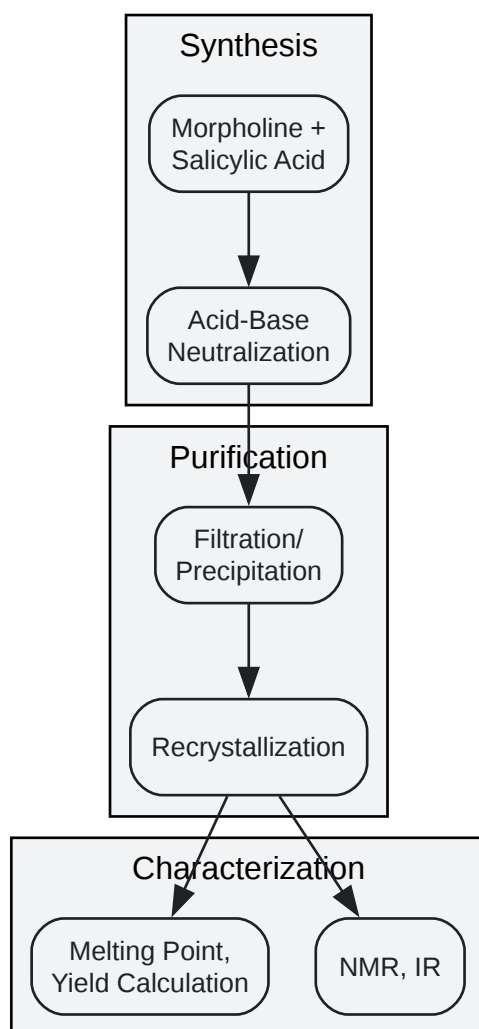
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Figure 2: Simplified signaling pathway of Cyclooxygenase (COX) inhibition by **Morpholine Salicylate**.

By inhibiting COX enzymes, **morpholine salicylate** reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain.

Experimental and Logical Workflow

The development and characterization of **morpholine salicylate** follow a logical progression from synthesis to final analysis.



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Figure 3: General experimental workflow for the synthesis and characterization of **Morpholine Salicylate**.

Conclusion

This technical guide has provided a detailed overview of the synthesis of **morpholine salicylate**, with a focus on the direct neutralization method. The experimental protocols, purification techniques, and characterization data presented herein are intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development. The straightforward synthesis and well-understood mechanism of action make **morpholine salicylate** a compound of continued interest in the field of nonsteroidal anti-inflammatory drugs.

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References

- 1. Morpholine Salicylate|CAS 147-90-0|RUO [benchchem.com]
- 2. Morpholine salicylate - Wikipedia [en.wikipedia.org]
- 3. Morpholine | C₄H₉NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Morpholine salicylate | C₁₁H₁₅NO₄ | CID 120183 - PubChem [pubchem.ncbi.nlm.nih.gov]
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